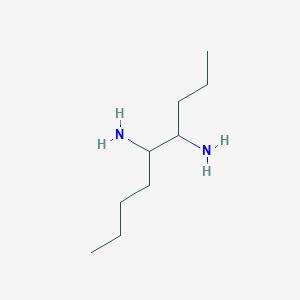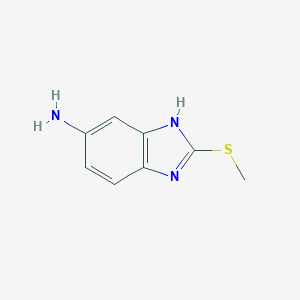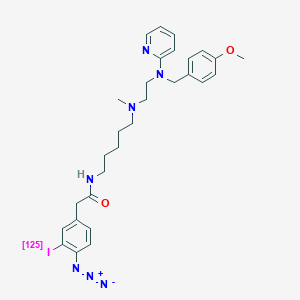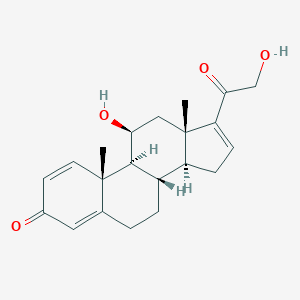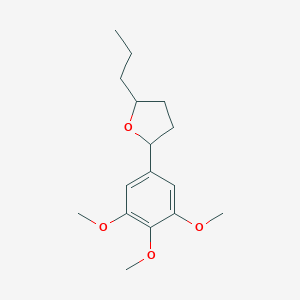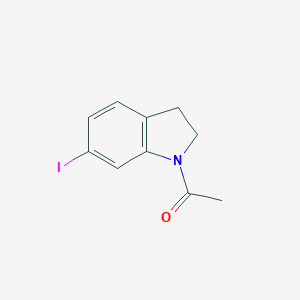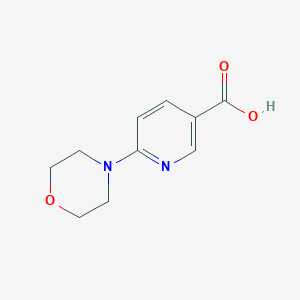
6-Morpholinonicotinic Acid
Vue d'ensemble
Description
Introduction 6-Morpholinonicotinic acid is a derivative of nicotinic acid and morpholine. This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals, pesticides, and other chemicals. They exhibit a range of biological activities and are utilized in different chemical transformations.
Synthesis Analysis The synthesis of 6-morpholinonicotinic acid involves multiple steps starting from commercially available materials. Zhao et al. (2017) describe a method starting with dichloro-hydrochloric acid through esterification, nucleophilic substitution, and hydrolysis, achieving a total yield of 93% (Zhao, Lan, Xu, & Xiong, 2017). Additionally, Bera and Panda (2012) report a diversity-oriented synthesis approach involving iodine-mediated cyclization for creating morpholine derivatives, indicating a method for synthesizing various substituted morpholines (Bera & Panda, 2012).
Molecular Structure Analysis The molecular and crystal structures of 6-morpholinonicotinic acid derivatives have been studied. For example, Klauschenz et al. (1994) discuss the structure of 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide, highlighting the importance of structural analysis in understanding the compound's biological activity (Klauschenz, Hagen, Wiesner, Hagen, Reck, & Krause, 1994).
Chemical Reactions and Properties 6-Morpholinonicotinic acid and its derivatives participate in a variety of chemical reactions. They are used as intermediates in the synthesis of cardiotonic agents, reflecting their chemical versatility and functional group reactivity. The work of Kravchenko et al. (2006) details chemical transformations of morpholine derivatives, showing applications in pharmacologically active compounds (Kravchenko, Kysil, Ilyn, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2006).
Physical Properties Analysis Physical properties such as melting points, solubility, and crystal structure are critical for understanding the material's applications. The synthesis and properties of 6-morpholinonicotinic acid derivatives have been explored by various researchers. For example, the work by Karabacak and Kurt (2008) on 6-chloronicotinic acid provides insight into related compounds' physical properties, contributing to the understanding of morpholinonicotinic acid's characteristics (Karabacak & Kurt, 2008).
Applications De Recherche Scientifique
Synthesis of Medical Antibiotics and Other Drugs : 6-Morpholinonicotinic Acid and its derivatives are crucial intermediates in synthesizing medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. They are used in synthesizing pranoprofen and diflufenican, with a focus on optimizing synthetic methods for high yields (Zhao et al., 2017).
Psychotropic Activity : Research has explored the synthesis of amides of 2-aminonicotinic acid, which includes 2-Chloronicotinic Acid Morpholide, indicating potential psychotropic activities (Akhundov et al., 2004).
Toxicity to Non-Target Aquatic Organisms : Studies on the toxicity of neonicotinoid-based pesticides, including 6-Chloronicotinic Acid, have shown potential harmful effects on non-target aquatic organisms like microalgae Desmodesmus subspicatus and the crustacean amphipod Gammarus fossarum (Malev et al., 2012).
Fluorescent Probes for pH Sensing : 6-Morpholinonicotinic Acid derivatives have been used to create fluorescent probes for monitoring acidic and alkaline pH, useful in biological and chemical analysis, including imaging acidic and alkaline pH fluctuations in HeLa cells (Jiao et al., 2019).
Effects in Dentistry : The compound has been studied for its effects on the chemical surface treatments of aged resin composites in dentistry, particularly focusing on the bond strength of composites contaminated with saliva (Klaisiri et al., 2022).
Anticancer Activity : Some studies have focused on synthesizing novel compounds like N-(p-coumaroyl)morpholine for potential anticancer activity against leukemia cells, highlighting the importance of morpholine derivatives in medicinal chemistry (Firdaus et al., 2020).
Imidacloprid Degradation in Mice : Research has investigated the biotransformation of imidacloprid, a pesticide, which involves releasing 6-chloronicotinic acid, and its degradation kinetics in mice organs, emphasizing the importance in understanding pesticide metabolism (Broznić et al., 2008).
GABA(B) Receptor Antagonists : Morpholin-2-yl-phosphinic acids, related to 6-Morpholinonicotinic Acid, have been evaluated as potent GABA(B) receptor antagonists in the brain, indicating their potential in neurological research and therapy (Ong et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
6-morpholin-4-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDSDFLDYNISKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380097 | |
| Record name | 6-Morpholinonicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinonicotinic Acid | |
CAS RN |
120800-52-4 | |
| Record name | 6-Morpholinonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120800-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Morpholinonicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Morpholin-4-yl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

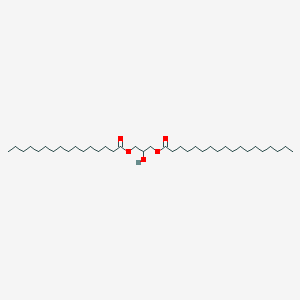
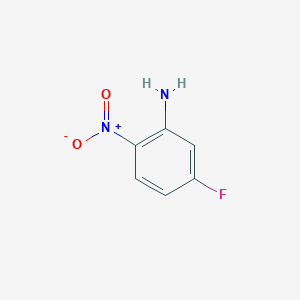
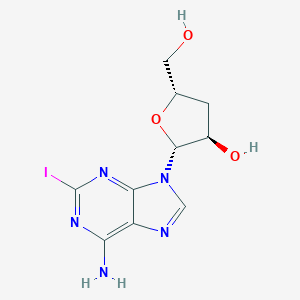

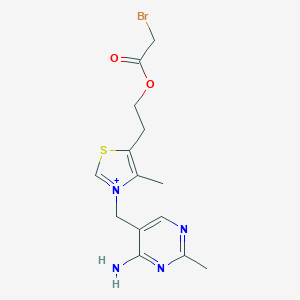
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
